molecular formula C10H11NO5 B14135099 Methyl 2-(2-nitrophenoxy)propanoate CAS No. 153472-78-7

Methyl 2-(2-nitrophenoxy)propanoate

Cat. No.: B14135099
CAS No.: 153472-78-7
M. Wt: 225.20 g/mol
InChI Key: QOTCLHMAHIPHPL-UHFFFAOYSA-N
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Description

Methyl 2-(2-nitrophenoxy)propanoate (C₁₀H₁₁NO₅) is an ester derivative characterized by a nitro-substituted phenoxy group at the ortho position and a methyl ester moiety. This compound is synthesized via Mitsunobu reaction between 2-nitrophenol and methyl lactate (D- or L-lactate), yielding enantiomers (S)-23 and (R)-23 with specific optical rotations ([α]D = +106° and −106°, respectively, in CHCl₃) . Key spectral data include:

  • ¹H-NMR (CDCl₃): δ 7.83 (dd, J = 8.2 Hz, 1H), 4.85 (q, J = 6.8 Hz, 1H), 3.76 (s, 3H), 1.69 (d, J = 6.8 Hz, 3H).
  • ¹³C-NMR: δ 171.1 (ester carbonyl), 150.6 (aromatic C-O), 74.2 (chiral center) .
    Its primary application lies in synthesizing chiral intermediates for sweet-taste modulators like lactisole derivatives .

Properties

CAS No.

153472-78-7

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 2-(2-nitrophenoxy)propanoate

InChI

InChI=1S/C10H11NO5/c1-7(10(12)15-2)16-9-6-4-3-5-8(9)11(13)14/h3-7H,1-2H3

InChI Key

QOTCLHMAHIPHPL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-nitrophenoxy)propanoate can be synthesized through the esterification of 2-(2-nitrophenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in methyl 2-(2-nitrophenoxy)propanoate can undergo reduction to form the corresponding amine.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions:

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in aprotic solvents.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

Major Products:

    Reduction: 2-(2-Aminophenoxy)propanoate.

    Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.

    Hydrolysis: 2-(2-Nitrophenoxy)propanoic acid and methanol.

Scientific Research Applications

Chemistry: Methyl 2-(2-nitrophenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may also be employed in the development of bioactive molecules.

Medicine: While not a drug itself, this compound can be a precursor in the synthesis of medicinal compounds. Its derivatives may exhibit pharmacological activities.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to impart specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(2-nitrophenoxy)propanoate is primarily determined by the functional groups present in the molecule. The nitro group can undergo reduction to form an amine, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may interact with biological targets.

Molecular Targets and Pathways:

    Nitro Group Reduction: The reduction of the nitro group to an amine can lead to interactions with enzymes and receptors in biological systems.

    Ester Hydrolysis: The hydrolysis of the ester group can result in the formation of carboxylic acids that may act as inhibitors or activators of specific enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Nitro Group Substitution

  • 2-Methyl-2-(4-nitrophenoxy)propanoic Acid (C₁₀H₁₁NO₅): This positional isomer features a nitro group at the para position. Crystallographic studies reveal distinct hydrogen-bonding patterns compared to the ortho-nitro derivative, influencing solubility and reactivity .
Table 1: Positional Isomers Comparison
Compound Molecular Formula Molecular Weight (Da) Nitro Position Key Applications
Methyl 2-(2-nitrophenoxy)propanoate C₁₀H₁₁NO₅ 225.20 Ortho Sweet-taste modulators
2-Methyl-2-(4-nitrophenoxy)propanoic acid C₁₀H₁₁NO₅ 225.20 Para Crystallographic studies
2-(2-Chloro-4-nitrophenoxy)-2-methylpropanoic acid C₁₀H₁₀ClNO₅ 259.65 2-Cl, 4-NO₂ Agrochemical research

Substituent Variations on the Phenoxy Group

  • (R)-2-((2-Nitrophenoxy)methyl)oxirane (C₉H₉NO₄): Incorporates an oxirane (epoxide) ring, increasing reactivity for ring-opening reactions. Molecular weight: 195.17 Da .
  • 2-Methoxyethyl 2-(5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy)propanoate (C₁₉H₁₇ClF₃NO₇): Complex substitution with trifluoromethyl and chloro groups enhances lipophilicity (MW: 463.79 Da), suggesting utility in agrochemicals .
Table 2: Substituent Variations
Compound Substituents Molecular Weight (Da) Key Features
This compound NO₂ (ortho), methyl ester 225.20 Chiral synthesis
(R)-2-((2-Nitrophenoxy)methyl)oxirane NO₂ (ortho), epoxide 195.17 High reactivity for ring-opening
2-Methoxyethyl derivative Cl, CF₃, NO₂, methoxyethyl ester 463.79 Enhanced lipophilicity

Ester Group Modifications

  • Methyl (R)-2-(3-Azidophenoxy)propanoate (C₉H₁₀N₃O₃): Replacement of nitro with azido groups (MW: 208.16 Da) introduces photolability, useful in photoaffinity labeling .
  • Ethyl 2-[(benzyloxy)methoxy]propanoate (C₁₃H₁₈O₄): Benzyl-protected ester (MW: 238.28 Da) improves stability under acidic conditions .

Key Research Findings

  • Optical Activity: Enantiomers of this compound exhibit high optical purity ([α]D ±106°), critical for asymmetric synthesis .
  • Spectral Differentiation: Ortho-nitro derivatives show distinct ¹H-NMR shifts (e.g., δ 7.83 for aromatic protons) compared to para-nitro analogs (δ 8.40–8.99) .
  • Reactivity Trends: Chloro and trifluoromethyl substituents enhance electrophilic aromatic substitution rates, whereas azido groups facilitate click chemistry .

Notes

  • Synthesis Optimization: Mitsunobu reaction yields quantitative products for this compound, but epoxide derivatives require precise stoichiometry .

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